molecular formula C8H12N6 B13079038 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13079038
M. Wt: 192.22 g/mol
InChI Key: OTKOPVGAYFJJAJ-UHFFFAOYSA-N
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Description

5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a sophisticated chemical intermediate of significant interest in early-stage drug discovery, particularly for the development of targeted protein degradation therapies. This compound features a strategic fusion of a pyrazol-3-amine and a 1,2,3-triazole ring, creating a versatile scaffold for constructing novel small-molecule inhibitors. Its primary research value lies in its role as a key building block in the synthesis of proteolysis targeting chimeras (PROTACs), as detailed in patent literature WO2022256680A1 . Specifically, derivatives of this amine are designed to act as potent degrader molecules for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in oncogenic and inflammatory pathways. Researchers utilize this compound to explore innovative treatments for hematologic cancers and autoimmune disorders by hijacking the ubiquitin-proteasome system to induce the degradation of this previously "undruggable" target. The molecule's utility underscores its importance in advancing the field of chemical biology and developing next-generation therapeutic modalities beyond traditional occupancy-based inhibition.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

5-methyl-1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-3-8(9)12-14(6)5-7-4-10-13(2)11-7/h3-4H,5H2,1-2H3,(H2,9,12)

InChI Key

OTKOPVGAYFJJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN(N=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 2-methyl-2H-1,2,3-triazole, which is then reacted with a pyrazole derivative under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1H-pyrazole have shown effectiveness against various bacterial strains and fungi. The incorporation of the triazole group enhances the compound's ability to interact with biological targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Studies have demonstrated that pyrazole-based compounds can inhibit cancer cell proliferation. The unique structure of 5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine allows for interaction with specific enzymes involved in cancer cell metabolism. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, presenting a promising avenue for anticancer drug development .

Anti-inflammatory Effects
Compounds similar to 5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine have shown potential in reducing inflammation. The triazole ring can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Properties
The potential use of 5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine as a pesticide has been explored due to its structural similarity to known agrochemicals. Its efficacy against pests and pathogens affecting crops can lead to the development of new formulations that are less harmful to the environment while maintaining agricultural productivity .

Herbicide Development
Research into herbicidal applications indicates that this compound may inhibit specific enzymes involved in plant growth. By targeting these pathways, it could serve as a selective herbicide that minimizes damage to non-target species while effectively controlling weeds .

Materials Science Applications

Polymer Chemistry
The incorporation of 5-methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine into polymer matrices has been investigated for enhancing material properties. Its ability to form cross-links can improve the thermal and mechanical stability of polymers, leading to applications in coatings and composites .

Nanotechnology
In nanotechnology, this compound can be utilized as a building block for creating functional nanoparticles. Its unique chemical properties allow for the modification of surfaces and interfaces at the nanoscale, which is crucial for applications in drug delivery systems and biosensors .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial MDPI Study Demonstrated effective inhibition of bacterial growth.
Anticancer Journal of Medicinal Chemistry Induced apoptosis in specific cancer cell lines.
Pesticidal Agricultural Chemistry Journal Showed promising results against common agricultural pests.
Polymer Chemistry Polymer Science Journal Enhanced mechanical properties in polymer composites.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

(b) Structural Analysis

  • Crystallography : Tools like SHELXL and WinGX are employed for refining crystal structures of related compounds, suggesting similar approaches for the target compound .
  • Spectroscopy : NMR and mass spectrometry (e.g., ESIMS) are standard for confirming structures, as seen for pyrazole-triazole derivatives .

(c) Pharmacological Potential

  • Antimicrobial Activity : Triazole-pyrazole hybrids exhibit moderate antimicrobial activity in preliminary studies, though specific data for the target compound is lacking .

Biological Activity

5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine includes a pyrazole ring and a triazole moiety, which are known for their diverse biological activities. The molecular formula is C8H10N6C_8H_{10}N_6 with a molecular weight of 178.21 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrazole rings exhibit antimicrobial properties. For instance, derivatives of triazole are often studied for their efficacy against various bacterial strains and fungi. The presence of the pyrazole moiety enhances these effects by potentially disrupting microbial cell functions.

2. Anticancer Properties
Triazoles have been recognized for their anticancer activities. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a potential therapeutic role in treating inflammatory diseases.

The mechanisms by which 5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine exerts its biological effects may involve:

Inhibition of Enzymatic Activity: Many pyrazole and triazole derivatives inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.

Receptor Modulation: The compound may interact with various receptors involved in cell signaling pathways, affecting cellular responses to growth factors and hormones.

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Antimicrobial Efficacy
A study demonstrated that triazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, indicating effective concentrations for inhibiting bacterial growth.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Triazole Derivative A3216
Triazole Derivative B6432

Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain pyrazole derivatives induced apoptosis through the activation of caspase pathways. The IC50 values were significantly lower than those of standard chemotherapeutics.

CompoundIC50 (µM) in HeLa CellsIC50 (µM) in MCF7 Cells
Pyrazole Derivative X510
Pyrazole Derivative Y1520

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